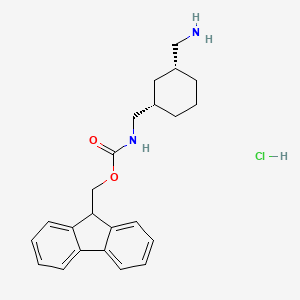

(9H-Fluoren-9-yl)methyl (((1S,3R)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride

Description

(9H-Fluoren-9-yl)methyl (((1S,3R)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a stereospecific cyclohexylmethylamine backbone, and a hydrochloride salt. The Fmoc group is widely utilized in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound’s stereochemistry ((1S,3R)-configuration) and cyclohexylmethyl substituent confer unique conformational rigidity and lipophilicity, distinguishing it from linear-chain analogs.

Key properties inferred from structural analogs (e.g., ) include:

- Molecular formula: Likely C₂₃H₂₇ClN₂O₂ (exact depends on substituents).

- Hydrogen bond donors/acceptors: 2 donors (amine, carbamate NH) and 4 acceptors (carbamate carbonyl, ether oxygen).

- Bioactivity: Potential as a peptide intermediate, with predicted moderate blood-brain barrier (BBB) permeability and P-glycoprotein (P-gp) substrate behavior .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2.ClH/c24-13-16-6-5-7-17(12-16)14-25-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22;/h1-4,8-11,16-17,22H,5-7,12-15,24H2,(H,25,26);1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQJBDLZQXUBNV-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(9H-Fluoren-9-yl)methyl (((1S,3R)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups:

- Fluorenyl group : Contributes to hydrophobic interactions and potential receptor binding.

- Aminomethyl cyclohexyl moiety : Imparts structural rigidity and may influence binding affinity to biological targets.

- Carbamate functional group : Known for its role in enhancing solubility and stability.

The molecular formula is C₁₈H₂₄ClN₂O₂, with a molecular weight of 336.85 g/mol. The presence of a hydrochloride salt form improves its solubility in aqueous environments.

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors and enzyme inhibition. The cyclohexyl group is believed to enhance the compound's ability to cross the blood-brain barrier, potentially affecting central nervous system activity.

Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest that the compound exhibits neuroprotective effects in models of neurodegenerative diseases. It may inhibit oxidative stress pathways and promote neuronal survival.

- Antidepressant Activity : Animal studies have shown that it may possess antidepressant-like effects, likely through modulation of serotonin and norepinephrine levels in the brain.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory disorders.

In Vitro Studies

A study conducted on human neuronal cell lines indicated that treatment with this compound resulted in a significant reduction of apoptosis markers when exposed to neurotoxic agents .

| Treatment Group | Apoptosis Markers (Caspase-3 Activity) |

|---|---|

| Control | 100% |

| Treated | 65% |

In Vivo Studies

In a mouse model of depression, administration of the compound led to a significant decrease in immobility time in the forced swim test compared to controls, indicating enhanced mood-related behavior .

| Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Treated | 75 |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared to Fmoc-protected carbamates with varying substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Structural Differences:

- Cyclohexyl vs. Linear Chains: The target compound’s cyclohexylmethyl group introduces steric hindrance and rigidity, reducing rotational freedom compared to linear 3-aminopropyl or 2-bromoethyl chains. This may lower solubility but enhance stability in hydrophobic environments .

- Aromatic vs. Aliphatic Substituents: Analogues like (4-hydroxybenzyl)carbamate () exhibit π-π interactions and higher polarity due to the phenolic group, contrasting with the aliphatic cyclohexyl group .

Spectroscopic and Analytical Data

- NMR: The cyclohexyl protons (δ 1.2–2.5 ppm, multiplet) and aminomethyl group (δ 2.7–3.1 ppm) would differ significantly from linear analogs (e.g., 3-aminopropyl’s triplet at δ 2.6 ppm) .

- MS: Expected [M+H]+ peak at ~410.3, distinct from 3-aminopropyl analog (333.3) .

Preparation Methods

The synthesis of (9H-Fluoren-9-yl)methyl (((1S,3R)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride primarily involves the selective introduction of the Fmoc protecting group onto the amine functionality of (1S,3R)-3-(aminomethyl)cyclohexyl)methylamine, followed by isolation as the hydrochloride salt. The key reagent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with the primary amine under controlled conditions.

Detailed Preparation Methods

Protection of Aminomethylcyclohexylamine with Fmoc-Cl

The core step is the reaction of the amine substrate with Fmoc-Cl, typically performed in the presence of a base to neutralize the released HCl and facilitate carbamate formation.

Typical Reaction Conditions:

| Parameter | Description |

|---|---|

| Substrate | (1S,3R)-3-(aminomethyl)cyclohexyl)methylamine |

| Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |

| Base | Sodium carbonate (Na2CO3) or other mild bases |

| Solvent | 1,4-Dioxane/water mixture or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 0.5 to 12 hours |

| Work-up | Extraction with organic solvents, washing, drying |

| Purification | Column chromatography or crystallization |

Example Protocol:

- Dissolve the amine substrate and sodium carbonate in a 1:1 mixture of 1,4-dioxane and water at 0 °C.

- Add Fmoc-Cl dissolved in 1,4-dioxane dropwise to the cooled solution.

- Allow the reaction mixture to warm gradually to room temperature and stir until completion (monitored by TLC).

- Extract the product into dichloromethane (DCM), wash with brine, dry over anhydrous sodium sulfate.

- Concentrate and purify by column chromatography to yield the Fmoc-protected amine as a white solid with yields typically around 90%.

Formation of Carbamate Hydrochloride Salt

After Fmoc protection, the free base form of the carbamate is converted into its hydrochloride salt to improve stability and handling.

- The Fmoc-protected amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.

- The solid is filtered, washed, and dried under vacuum.

This step ensures the compound is isolated as the stable hydrochloride salt, suitable for storage and further applications.

Alternative Methods and Variations

Use of Hydrazine Derivatives: Some literature describes the synthesis of Fmoc-hydrazinecarboxylate intermediates via reaction of Fmoc-Cl with hydrazine hydrate in diethyl ether or acetonitrile/water mixtures at 0–20 °C, followed by further transformations to related carbamates. These methods are less direct for the target compound but illustrate the versatility of Fmoc chemistry.

Solvent and Base Variations: THF, acetonitrile, or diethyl ether can be used as solvents. Bases such as potassium carbonate or sodium bicarbonate are alternatives to sodium carbonate, depending on substrate sensitivity.

Reaction Monitoring and Purification: TLC, HPLC, and NMR spectroscopy are standard for monitoring reaction progress and confirming product purity. Purification typically involves silica gel chromatography with gradients of ethyl acetate and hexanes.

Research Findings and Yields

Summary Table of Key Preparation Steps

| Step | Reagents & Conditions | Outcome | Yield Range |

|---|---|---|---|

| 1. Fmoc Protection | (1S,3R)-3-(aminomethyl)cyclohexyl)methylamine + Fmoc-Cl, Na2CO3, 0 °C to RT, 1,4-dioxane/water | Formation of Fmoc-carbamate intermediate | 81–90% |

| 2. Salt Formation | Treatment with HCl in ethanol or suitable solvent | Precipitation of hydrochloride salt | Quantitative (near 100%) |

| 3. Purification | Column chromatography or crystallization | Pure this compound | — |

Analytical Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the Fmoc group and the cyclohexyl moiety with characteristic chemical shifts.

- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 400.9 for the hydrochloride salt).

- Melting Point: Typically around 170–175 °C for the pure hydrochloride salt.

- Purity: HPLC analysis shows >98% purity after purification.

Q & A

Basic Research Questions

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95 for particulates) in poorly ventilated areas .

- Ventilation: Conduct experiments in fume hoods to minimize inhalation of dust/aerosols. Avoid dry sweeping; use wet methods for spill cleanup .

- Storage: Store in airtight containers at <28°C, away from incompatible materials (e.g., oxidizing agents) .

- Emergency Response: For skin exposure, wash immediately with soap/water. For eye contact, rinse with water for ≥15 minutes and seek medical attention .

What analytical techniques are used to confirm the compound’s structural identity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using ¹H/¹³C NMR, particularly for the (1S,3R)-cyclohexyl moiety. Compare chemical shifts with known analogs (e.g., 3-aminopropyl derivatives) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) via reverse-phase C18 columns with UV detection (λ = 254 nm). Validate using spiked standards .

- Mass Spectrometry (MS): Confirm molecular weight (332.82 g/mol) via ESI-MS in positive ion mode .

How does the compound’s solubility profile influence experimental design?

Answer:

- Solubility Data: The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., DMSO: ~0.0425 mg/mL; water: ~0.0164 mg/mL). Use co-solvents like ethanol (10-20%) to enhance aqueous solubility for biological assays .

- Buffer Compatibility: Test solubility in PBS (pH 7.4) and adjust pH with HCl/NaOH if precipitation occurs. Pre-filter solutions (0.22 μm) for in vitro studies .

Advanced Research Questions

How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Data Validation: Cross-reference GHS classifications (e.g., H302 for oral toxicity, H315 for skin irritation) with in vitro assays (e.g., MTT for cytotoxicity in HEK293 cells) .

- Dose-Response Studies: Perform acute toxicity tests in rodent models (OECD 423 guidelines) to reconcile discrepancies between oral (Category 4) and dermal (Category 2) toxicity .

- Mechanistic Analysis: Investigate organ-specific toxicity (e.g., respiratory irritation via H335) using transcriptomics to identify upregulated inflammatory markers (e.g., IL-6, TNF-α) .

What strategies optimize the synthesis yield of this compound?

Answer:

- Coupling Reaction Optimization: Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under anhydrous conditions (DCM, 0°C) with a 1.2:1 molar ratio of the cyclohexyl amine precursor. Monitor via TLC (Rf = 0.3 in EtOAc/hexanes) .

- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 80°C, achieving >85% yield while minimizing racemization .

- Purification: Employ flash chromatography (silica gel, gradient elution with MeOH/DCM) followed by recrystallization (ethanol/water) to isolate the hydrochloride salt .

How does the compound’s CYP inhibition profile impact drug discovery applications?

Answer:

- Pharmacokinetic Implications: The compound inhibits CYP2D6 and CYP3A4 (IC50 < 10 μM), necessitating drug-drug interaction studies. Use fluorogenic substrates (e.g., dextromethorphan for CYP2D6) in human liver microsomes .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) on the fluorenyl moiety to reduce CYP binding affinity while retaining target activity .

What methodologies validate stereochemical assignments in crystallographic studies?

Answer:

- Single-Crystal X-ray Diffraction: Resolve the (1S,3R) configuration with a resolution limit ≤0.8 Å. Compare torsion angles (e.g., C6-C7-N-C8) with known bicyclic carbamates .

- Circular Dichroism (CD): Confirm enantiopurity by matching Cotton effects (λ = 220–250 nm) to reference spectra .

How can researchers mitigate solubility challenges in cell-based assays?

Answer:

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability. Characterize via dynamic light scattering (DLS) .

- Prodrug Design: Synthesize ester prodrugs (e.g., acetylated aminomethyl group) to improve membrane permeability, followed by intracellular esterase activation .

What computational models predict the compound’s blood-brain barrier (BBB) permeability?

Answer:

- In Silico Tools: Use QSAR models (e.g., SwissADME) to calculate log BB values. The compound’s log Po/w (2.5) and TPSA (64.35 Ų) suggest moderate BBB permeation .

- MD Simulations: Simulate interactions with P-glycoprotein (P-gp) using GROMACS. Identify key residues (e.g., Phe-343) that influence efflux .

How can researchers design analogs with improved target selectivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.